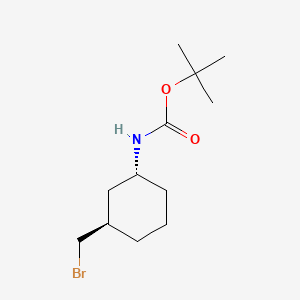

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDUGNDNCQMMBK-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Cyclohexylmethyl Derivative

- The bromination typically employs N-bromosuccinimide (NBS) as the brominating agent.

- Reaction conditions include the presence of radical initiators (e.g., AIBN or light irradiation) to promote selective benzylic or allylic bromination.

- The reaction is often conducted in solvents such as tetrahydrofuran (THF) or carbon tetrachloride (CCl4) under controlled temperatures ranging from 0°C to room temperature to maximize selectivity.

- The trans stereochemistry is favored by controlling the reaction environment and substrate conformation.

Carbamate Formation

- The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Amino groups on the brominated cyclohexyl intermediate react with the carbamoylating agent, typically in the presence of a base such as triethylamine or sodium bicarbonate .

- The reaction is performed in solvents like dichloromethane or THF at 0°C to room temperature.

- Purification is achieved through recrystallization or chromatographic techniques to isolate the pure tert-butyl trans-3-(bromomethyl)-cyclohexylcarbamate.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), radical initiator (AIBN/light) | THF, CCl4 | 0°C to RT | 2-6 hours | 70-85 | Selective trans-3 bromination on cyclohexylmethyl ring |

| Carbamate formation | tert-butyl chloroformate or Boc2O, base (Et3N, NaHCO3) | DCM, THF | 0°C to RT | 1-4 hours | 75-90 | Formation of tert-butyl carbamate protecting group |

| Purification | Chromatography, recrystallization | — | — | — | — | Ensures high purity and stereochemical integrity |

Research Findings and Optimization Insights

- Selectivity: The use of NBS under radical conditions ensures selective bromination at the benzylic position with minimal overbromination or side reactions.

- Stereochemistry: Maintaining low temperatures during bromination preserves the trans stereochemistry of the substituents on the cyclohexane ring.

- Yield Optimization: Prolonged stirring times and slow addition of reagents improve yields and reduce by-products.

- Purification: Silica gel chromatography with a gradient of petroleum ether and ethyl acetate effectively separates the desired product from impurities.

- Scalability: Industrial methods adapt these conditions to larger scales, employing continuous flow reactors for bromination and automated purification systems.

Comparative Analysis with Analogous Compounds

| Compound | Bromine Substitution | Reactivity in Nucleophilic Substitution | Steric Effects of Carbamate Group | Application Focus |

|---|---|---|---|---|

| This compound | Bromomethyl group | High (good leaving group) | Provides steric protection | Intermediate in organic synthesis |

| tert-Butyl trans-3-(chloromethyl)-cyclohexylcarbamate | Chloromethyl group | Moderate | Similar steric effects | Less reactive analog |

| tert-Butyl trans-3-(iodomethyl)-cyclohexylcarbamate | Iodomethyl group | Very high | Similar steric effects | More reactive, less stable |

| tert-Butyl trans-3-(hydroxymethyl)-cyclohexylcarbamate | Hydroxymethyl group | Low (poor leaving group) | Similar steric effects | Used for different functionalizations |

The bromomethyl group in the target compound offers a balance of reactivity and stability, making it a preferred intermediate for nucleophilic substitution reactions in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while elimination with potassium tert-butoxide would produce an alkene.

Scientific Research Applications

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.

Medicine: It may serve as a starting material for the development of pharmaceuticals, particularly those requiring specific functional groups for activity.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butylcarbamate group can provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

tert-Butyl trans-3-(aminomethyl)-cyclohexylcarbamate

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Key Differences: Replaces the bromomethyl group with an aminomethyl (-CH₂NH₂) group.

- Applications: Used as a precursor for peptide coupling or as a ligand in catalysis. The amino group enables conjugation reactions, contrasting with the bromomethyl group’s role in alkylation .

tert-Butyl cis-4-hydroxycyclohexylcarbamate

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Key Differences : Substitutes bromomethyl with a hydroxyl (-OH) group in the cis-4 position.

- Applications : The hydroxyl group facilitates hydrogen bonding and participation in oxidation or esterification reactions, making it useful in polar solvent-based syntheses .

Positional and Stereochemical Isomers

tert-Butyl trans-4-(bromomethyl)-cyclohexylcarbamate

- Molecular Formula: C₁₂H₂₂BrNO₂

- Molecular Weight : 300.21 g/mol

- Key Differences : Bromomethyl group at the trans-4 position instead of trans-3.

- Implications : Altered steric and electronic environments affect reactivity. For example, trans-4 isomers may exhibit different reaction kinetics in SN2 pathways due to spatial accessibility .

tert-Butyl (3s,4r)-3-bromo-4-fluoropyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₇BrFNO₂

- Molecular Weight : 306.16 g/mol

- Key Differences : Replaces the cyclohexane ring with a pyrrolidine ring and introduces fluorine.

- Applications : Fluorine’s electronegativity enhances stability and bioavailability, making this compound relevant in medicinal chemistry .

Biological Activity

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate (tBoc-3-Br-cyclohexyl) is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a bromomethyl group and a tert-butyl carbamate moiety, make it a valuable intermediate for various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₂BrNO₂

- Molecular Weight : 292.22 g/mol

- Key Functional Groups :

- Bromomethyl group (good leaving group)

- Tert-butyl carbamate (provides steric hindrance)

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and bases. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups essential for the development of biologically active compounds. The tert-butyl carbamate group serves as a protective moiety that can be selectively removed under specific conditions, enabling further modifications.

Applications in Biological Research

-

Drug Development :

- The compound has been identified as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways.

- Its reactivity allows it to serve as a building block for more complex molecules with potential therapeutic applications.

-

Biological Modifications :

- tBoc-3-Br-cyclohexyl can modify biomolecules, enhancing their pharmacological properties or facilitating their delivery to target sites within biological systems.

-

Chemical Synthesis :

- It is utilized in organic synthesis due to its ability to participate in cross-coupling reactions, which are crucial for constructing complex organic frameworks.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

Table 1: Summary of Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| tert-Butyl trans-3-(chloromethyl)-cyclohexylcarbamate | Chlorine instead of bromine | Less reactive due to poorer leaving group ability |

| tert-Butyl trans-3-(iodomethyl)-cyclohexylcarbamate | Iodine instead of bromine | Higher reactivity but less stability |

| tert-Butyl trans-3-(hydroxymethyl)-cyclohexylcarbamate | Hydroxymethyl group instead of bromine | Different reactivity profile affecting biological applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl trans-3-(bromomethyl)-cyclohexylcarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carbamate formation followed by bromination. For example, ultrasound-assisted methods (20–40 kHz) have been used to synthesize tert-butyl cyclohexylcarbamate derivatives, achieving yields up to 99% under mild conditions . Bromination of the hydroxymethyl precursor using reagents like PBr₃ or NBS (N-bromosuccinimide) in anhydrous solvents (e.g., DCM) is critical. Reaction temperature (0–25°C) and stoichiometric control of brominating agents are key to minimizing side products.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the trans-3 substitution pattern. For example, tert-butyl carbamates exhibit characteristic peaks for the Boc group (δ ~1.43 ppm for tert-butyl protons and ~155 ppm for the carbonyl carbon) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity.

- Elemental Analysis : Confirms C, H, N, and Br content within ±0.4% of theoretical values.

Q. What are the critical considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store in sealed, light-resistant containers at 2–8°C to prevent degradation . Avoid exposure to moisture, as bromomethyl groups are prone to hydrolysis. Use inert atmospheres (N₂/Ar) during reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. What strategies can mitigate stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Stereocontrol : Use chiral auxiliaries or enantioselective catalysts during cyclohexane ring functionalization. For example, tert-butyl carbamates with cis-4-hydroxy groups require precise reaction conditions to retain trans-configuration during bromination .

- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) to resolve diastereomers.

- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways favoring the trans isomer.

Q. How does the bromomethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions compared to other leaving groups?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its high electrophilicity and moderate steric hindrance. Compared to chloromethyl analogs, bromine’s better leaving ability (lower pKa of HBr vs. HCl) enhances reaction rates. However, the tert-butyl group may hinder backside attack in bulky environments, favoring elimination over substitution. Kinetic studies using varying nucleophiles (e.g., NaN₃, KCN) can quantify reactivity trends.

Q. How can researchers resolve contradictions in safety data across different sources for tert-butyl carbamate derivatives?

- Methodological Answer :

- SDS Cross-Referencing : Compare hazard classifications (e.g., GHS labels) from multiple SDS sheets. For example, some sources classify the compound as non-hazardous , while others note acute toxicity (H302) .

- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423) and skin irritation tests (OECD 404) to verify risks.

- Regulatory Alignment : Follow the most stringent precautions (e.g., NIOSH/OSHA guidelines) if discrepancies exist .

Q. In what ways can this compound serve as a key intermediate in pharmaceutical synthesis?

- Methodological Answer :

- Peptide Mimetics : The bromomethyl group enables alkylation of amine residues in peptidomimetic drug candidates.

- Anticancer Agents : It is used to synthesize cyclohexane-based kinase inhibitors, where the tert-butyl group enhances metabolic stability .

- Edoxaban Intermediates : Similar tert-butyl carbamates are precursors in anticoagulant synthesis, demonstrating the scaffold’s versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.